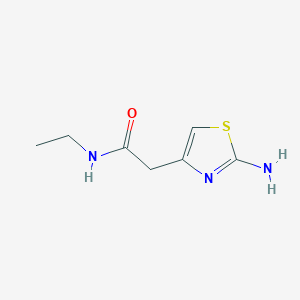

N-etil-2-(2-amino-1,3-tiazol-4-il)acetamida

Descripción general

Descripción

The compound seems to be a derivative of 2-aminothiazole . 2-Aminothiazole is a type of organic compound that contains a thiazole ring, which is a ring of four carbon atoms and one nitrogen atom . These compounds are known to have various biological activities .

Synthesis Analysis

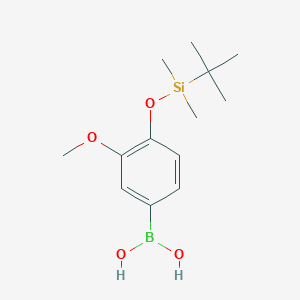

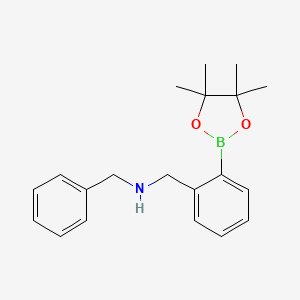

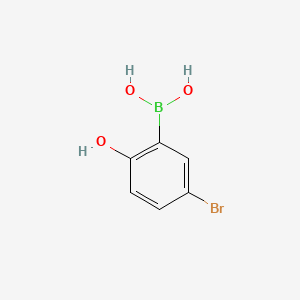

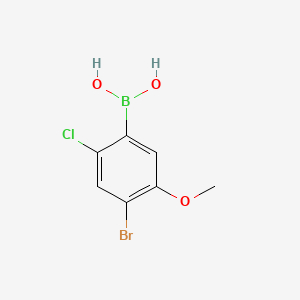

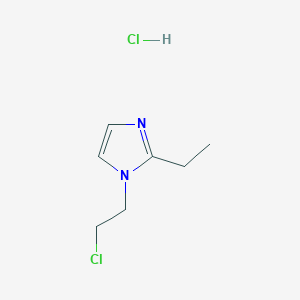

While specific synthesis methods for “2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide” were not found, there are general methods for synthesizing 2-aminothiazole derivatives . For example, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Las 2-aminotiazoles, incluidos los derivados como la N-etil-2-(2-amino-1,3-tiazol-4-il)acetamida, se han utilizado como materiales de partida para sintetizar análogos heterocíclicos con potentes propiedades antimicrobianas. Estos compuestos han mostrado eficacia contra cepas bacterianas multirresistentes, como Staphylococcus epidermidis y Pseudomonas aeruginosa . También se evalúan sus valores de concentración inhibitoria mínima (MIC) para determinar su potencia.

Eficacia Antifúngica

El potencial antifúngico de los derivados de 2-aminotiazol se ha demostrado a través de sus efectos inhibitorios sobre cepas fúngicas como Candida glabrata y Candida albicans. Estos compuestos han mostrado zonas de inhibición que son comparables o superiores a los fármacos antifúngicos estándar como la nistatina .

Propiedades Anti-VIH

Los compuestos basados en 2-aminotiazol se han explorado por su papel como agentes anti-VIH. Su capacidad para inhibir la replicación del virus VIH los convierte en valiosos en la búsqueda de nuevos tratamientos para el VIH/SIDA .

Propiedades antioxidantes

Estos compuestos exhiben actividades antioxidantes, las cuales son cruciales para proteger las células del estrés oxidativo y el daño. Esta propiedad es particularmente beneficiosa en la prevención de enfermedades donde el estrés oxidativo juega un papel clave .

Aplicaciones Anticancerígenas

Los análogos de 2-aminotiazol han mostrado actividad inhibitoria selectiva contra una amplia gama de líneas celulares cancerosas humanas, incluidos los cánceres de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, renal y próstata . Su potencial como agentes anticancerígenos es significativo debido a su toxicidad selectiva hacia las células cancerosas.

Efectos antiinflamatorios y analgésicos

Las propiedades antiinflamatorias y analgésicas de los derivados de 2-aminotiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor y antiinflamatorios. Estos compuestos pueden usarse potencialmente para tratar afecciones caracterizadas por inflamación y dolor .

Actividad Antelmíntica

Estos derivados también se han estudiado por su actividad antelmíntica, que es la capacidad de expulsar o destruir gusanos parásitos (helmintos). Esta aplicación es importante en el campo de la medicina veterinaria, así como en el tratamiento de infecciones parasitarias humanas .

Inhibición Enzimática

Los derivados de 2-aminotiazol se han utilizado en estudios de acoplamiento molecular para evaluar su interacción con enzimas diana, como la UDP-N-acetilmuramato/L-alanina ligasa. Los compuestos con grupos hidroxilo sustituidos en el anillo de benceno han mostrado una fuerte afinidad de unión, lo que indica su potencial como inhibidores enzimáticos .

Mecanismo De Acción

Target of action

The compound “4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine” has been shown to target Biotin carboxylase in Escherichia coli .

Mode of action

2-aminothiazole derivatives have been studied as anticancer agents, with some showing inhibitory activity against a wide range of human cancerous cell lines .

Biochemical pathways

2-aminothiazole derivatives have been shown to interact with multiple enzyme targets such as egfr/vgfer kinase .

Result of action

2-aminothiazole derivatives have been shown to have anticancer effects .

Análisis Bioquímico

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound also binds to specific receptors on the cell surface, modulating signal transduction processes. These interactions highlight the potential of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in regulating biochemical pathways and its therapeutic potential.

Cellular Effects

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For example, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Metabolic Pathways

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Subcellular Localization

The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can translocate to the nucleus, influencing gene expression by interacting with transcription factors. The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXSPHKRESDROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

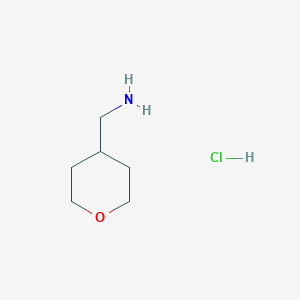

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)